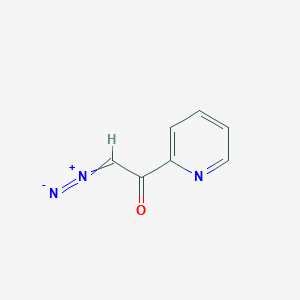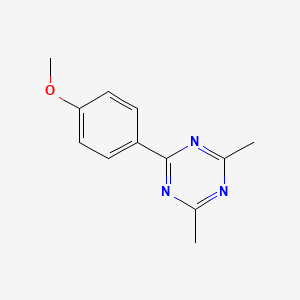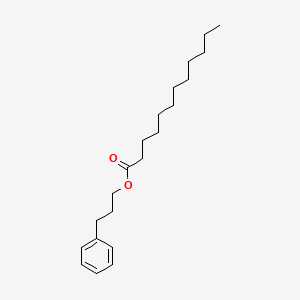
3-phenylpropyl Dodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpropyl Dodecanoate is an ester compound formed from the reaction between 3-phenylpropanol and dodecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which combines the properties of both its parent alcohol and acid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpropyl Dodecanoate typically involves the esterification reaction between 3-phenylpropanol and dodecanoic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions: 3-Phenylpropyl Dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3-phenylpropanol and dodecanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: 3-phenylpropanol and dodecanoic acid.
Reduction: 3-phenylpropanol.
Transesterification: A different ester and alcohol.
科学研究应用
3-Phenylpropyl Dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters with various pharmaceutical compounds.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor and taste.
作用机制
The mechanism of action of 3-Phenylpropyl Dodecanoate involves its interaction with specific molecular targets and pathways. The ester bond in the compound can be hydrolyzed by esterases, releasing the active alcohol and acid components. These components can then interact with various biological targets, leading to their observed effects. For example, the antimicrobial activity of the compound may be due to the disruption of microbial cell membranes by the released dodecanoic acid.
相似化合物的比较
3-Phenylpropyl Dodecanoate can be compared with other similar compounds such as:
3-Phenylpropyl Acetate: This ester has a shorter carbon chain and different physical properties compared to this compound.
Dodecyl Acetate: This compound has a similar carbon chain length but lacks the phenyl group, resulting in different chemical and biological properties.
Phenylpropyl Laurate: This ester has a similar structure but with a different acid component, leading to variations in its applications and reactivity.
属性
CAS 编号 |
85733-01-3 |
|---|---|
分子式 |
C21H34O2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
3-phenylpropyl dodecanoate |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-13-18-21(22)23-19-14-17-20-15-11-10-12-16-20/h10-12,15-16H,2-9,13-14,17-19H2,1H3 |
InChI 键 |
PBKOHDPJEKKCGC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OCCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)

![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
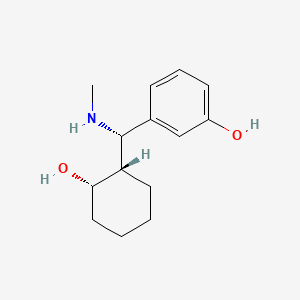
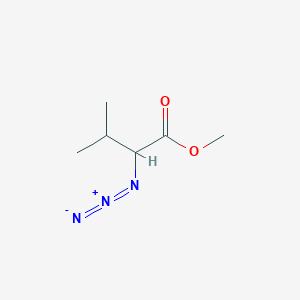
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)
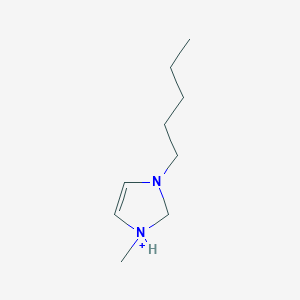
![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)

